5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide
Overview
Description
MK-8876 is a small molecule drug that acts as an inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase. This compound exhibits pan-genotypic activity against various genotypes of the NS5B polymerase, making it a promising candidate for the treatment of hepatitis C .
Chemical Reactions Analysis
MK-8876 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
It has demonstrated good pan-genotypic activity against various genotypes of the NS5B polymerase, making it a promising candidate for the development of novel anti-HCV therapies . Additionally, MK-8876 has been used in molecular simulation studies to investigate the binding modes of benzofuran core inhibitors to diverse genotypes of the hepatitis C virus NS5B polymerase . These studies have provided valuable insights into the mechanism of action of MK-8876 and its potential for further development as an anti-HCV drug .
Mechanism of Action
MK-8876 exerts its effects by inhibiting the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. The compound interacts with the residues in the palm II subdomain of the NS5B polymerase, as well as with the residues in the palm I subdomain or the palm I/III overlap region . The interactions between the para-fluorophenyl groups at the C2 positions of the inhibitors and the residues at the binding pockets, together with the interactions between the substituents at the C5 positions and the residues at the reverse β-fold (residues 441–456), play a key role in recognition and the induction of the binding .
Comparison with Similar Compounds
MK-8876 is similar to other benzofuran core inhibitors such as HCV-796, BMS-929075, compound 2, and compound 9B . These compounds also exhibit good pan-genotypic activity against various genotypes of the NS5B polymerase . MK-8876 is unique in its specific binding modes and interactions with the NS5B polymerase, which contribute to its distinct mechanism of action and potential for further development as an anti-HCV drug .
Properties
CAS No. |
1426960-33-9 |
---|---|
Molecular Formula |
C32H24F2N4O5S |
Molecular Weight |
614.6 g/mol |
IUPAC Name |
5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C32H24F2N4O5S/c1-35-32(39)29-21-13-20(25(37(2)44(3,40)41)15-28(21)43-31(29)17-7-9-18(33)10-8-17)23-11-12-27-30(36-23)26-14-19-22(34)5-4-6-24(19)38(26)16-42-27/h4-15H,16H2,1-3H3,(H,35,39) |
InChI Key |
GOHCXBUFLQKEIO-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(OC2=CC(=C(C=C21)C3=NC4=C(C=C3)OCN5C4=CC6=C5C=CC=C6F)N(C)S(=O)(=O)C)C7=CC=C(C=C7)F |
Canonical SMILES |
CNC(=O)C1=C(OC2=CC(=C(C=C21)C3=NC4=C(C=C3)OCN5C4=CC6=C5C=CC=C6F)N(C)S(=O)(=O)C)C7=CC=C(C=C7)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-8876; MK 8876; MK8876. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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